molecular formula C31H20ClN7Na4O16S5 B1177996 tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate CAS No. 125830-49-1

tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B1177996
CAS No.: 125830-49-1
M. Wt: 1034.3 g/mol
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Description

Tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene-based azo compound. The process typically includes diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The triazine ring is then introduced through a nucleophilic substitution reaction with a suitable chlorotriazine derivative. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced products.

    Substitution: Substituted triazine derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques. Its stability and intense color make it suitable for use in spectrophotometric assays.

Biology

In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope. It is also used in protein and nucleic acid assays.

Medicine

In medicine, the compound is used in diagnostic assays and as a marker in imaging techniques. Its non-toxic nature makes it suitable for use in various medical applications.

Industry

Industrially, it is used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various functional groups that interact with light, leading to the observed color properties. The pathways involved include electronic transitions within the molecule, which are responsible for its color.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-amino-5-hydroxy-3,6-bis[(4-{[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)diazenyl]naphthalene-2,7-disulfonate
  • Tetrasodium (3Z)-5-amino-4-oxo-6-[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate

Uniqueness

The uniqueness of tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate lies in its specific structural features, such as the presence of the triazine ring and the sulfonate groups, which contribute to its stability and intense coloration. These features make it distinct from other similar compounds and enhance its applicability in various fields.

Properties

IUPAC Name

tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN7O16S5.4Na/c32-29-35-30(33-18-6-8-19(9-7-18)56(41,42)12-11-55-60(52,53)54)37-31(36-29)34-22-15-20(57(43,44)45)13-17-14-24(59(49,50)51)27(28(40)25(17)22)39-38-26-21-4-2-1-3-16(21)5-10-23(26)58(46,47)48;;;;/h1-10,13-15,40H,11-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,33,34,35,36,37);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCDNIETHXHCZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20ClN7Na4O16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890451
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1034.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125830-49-1
Record name 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125830491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
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